N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2,2,2-trifluoroacetamide)
Description
N,N’-(3,3’-dimethoxy-4,4’-biphenyldiyl)bis(2,2,2-trifluoroacetamide): is a synthetic organic compound characterized by the presence of two trifluoroacetamide groups attached to a biphenyl core with methoxy substituents
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-methoxy-4-[3-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6N2O4/c1-29-13-7-9(3-5-11(13)25-15(27)17(19,20)21)10-4-6-12(14(8-10)30-2)26-16(28)18(22,23)24/h3-8H,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREGTZWJZDWYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(F)(F)F)OC)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3’-dimethoxy-4,4’-biphenyldiyl)bis(2,2,2-trifluoroacetamide) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 3,3’-dimethoxy-4-bromobiphenyl and phenylboronic acid in the presence of a palladium catalyst.
Introduction of Trifluoroacetamide Groups: The biphenyl intermediate is then reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to introduce the trifluoroacetamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-(3,3’-dimethoxy-4,4’-biphenyldiyl)bis(2,2,2-trifluoroacetamide) can undergo various chemical reactions, including:
Substitution Reactions: The methoxy groups on the biphenyl core can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The trifluoroacetamide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and trifluoroacetic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under conditions like heating or the presence of a catalyst.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.
Major Products
Substitution Reactions: Products will vary depending on the substituents introduced.
Hydrolysis: The major products are the corresponding amines and trifluoroacetic acid.
Scientific Research Applications
N,N’-(3,3’-dimethoxy-4,4’-biphenyldiyl)bis(2,2,2-trifluoroacetamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N,N’-(3,3’-dimethoxy-4,4’-biphenyldiyl)bis(2,2,2-trifluoroacetamide) involves its interaction with molecular targets through its amide and methoxy groups. These interactions can include hydrogen bonding, van der Waals forces, and hydrophobic interactions, which can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(3,3’-dimethoxy-4,4’-biphenyldiyl)bis(2-bromobenzamide)
- N,N’-(3,3’-dimethoxy-4,4’-biphenyldiyl)bis(4-fluorobenzamide)
- N,N’-(3,3’-dimethoxy-4,4’-biphenyldiyl)bis[2-(1-piperidinyl)acetamide]
Uniqueness
N,N’-(3,3’-dimethoxy-4,4’-biphenyldiyl)bis(2,2,2-trifluoroacetamide) is unique due to the presence of trifluoroacetamide groups, which impart distinct chemical and physical properties such as increased lipophilicity and stability under various conditions. This makes it particularly valuable in applications requiring robust and versatile compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
